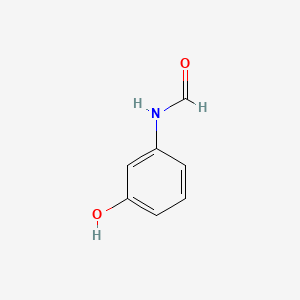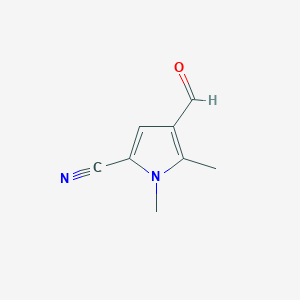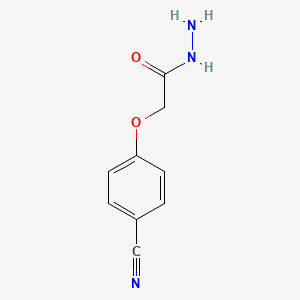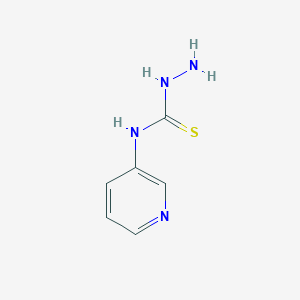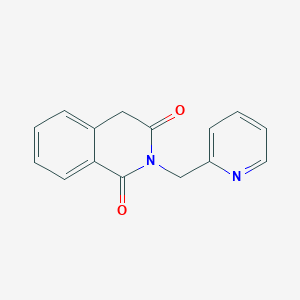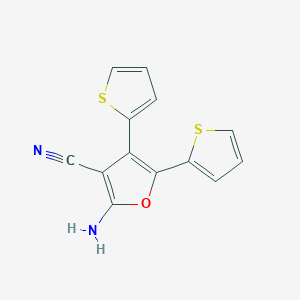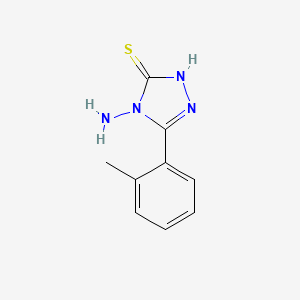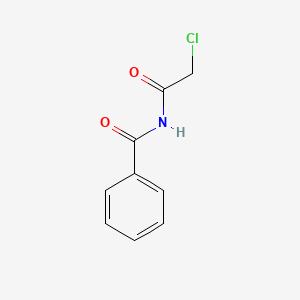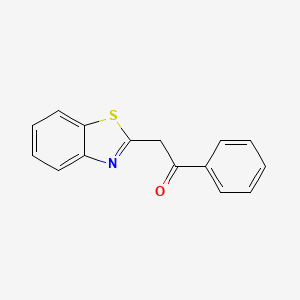
5-Bromo-2-methylbenzenesulfonamide
Vue d'ensemble
Description
5-Bromo-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11300 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group . The exact mass of the molecule is 248.94600 .
Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzenesulfonamide is a solid substance with a density of 1.658g/cm3 . It has a boiling point of 390.1ºC at 760mmHg . The molecular formula of the compound is C7H8BrNO2S .
Applications De Recherche Scientifique
Anticancer Properties
5-Bromo-2-methylbenzenesulfonamide derivatives have been studied for their potential in cancer treatment. One such compound, synthesized via an aminohalogenation reaction, exhibited certain anticancer properties when characterized by various methods including X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
HIV Prevention
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have shown promise in HIV-1 infection prevention. Small molecular antagonists derived from methylbenzenesulfonamide, which include bromine atoms, have been explored as targeting preparations for HIV prevention (Cheng De-ju, 2015).
Antibacterial and Anti-inflammatory Applications
Sulfonamides containing the 5-Bromo-2-methylbenzenesulfonamide moiety have been synthesized and evaluated for antibacterial potential and as therapeutic agents for inflammatory ailments. The synthesized compounds showed promising activity against various bacterial strains and also displayed inhibitory action against lipoxygenase, an enzyme associated with inflammation (M. Abbasi et al., 2017).
Photodynamic Therapy for Cancer
Compounds derived from 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their application in photodynamic therapy, a treatment method for cancer. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticholinesterase and Antioxidant Activities
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have been studied for their anticholinesterase and antioxidant properties. These properties are relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds synthesized from this moiety showed inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as antioxidant activity (M. Mphahlele, S. Gildenhuys, & S. Zamisa, 2021).
Enzyme Inhibition for Therapeutic Agents
New derivatives of 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their potential as enzyme inhibitors. These compounds showed significant inhibitory action against acetylcholinesterase and α-glucosidase, suggesting their utility as therapeutic agents for conditions like Alzheimer’s disease (N. Riaz, 2020).
Safety And Hazards
5-Bromo-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
5-bromo-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368698 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzenesulfonamide | |
CAS RN |
56919-16-5 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

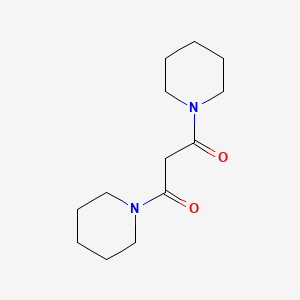
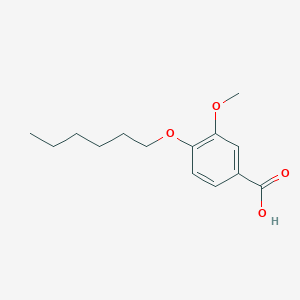
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
